3,6-Bis(6-bromohexoxy)acridine

Epigenetics Bromodomain inhibition Chemical probe

3,6-Bis(6-bromohexoxy)acridine (C25H31Br2NO2, MW 537.3 g/mol) is a 3,6-disubstituted acridine derivative featuring two terminal bromohexoxy side chains attached via ether linkages to the planar acridine core. The acridine scaffold is a well-established DNA intercalator; the 3,6-substitution pattern with ω-bromoalkyl linkers enables its use as a bifunctional conjugation intermediate for the construction of G-quadruplex ligands, oligonucleotide probes, and bis-intercalating architectures.

Molecular Formula C25H31Br2NO2
Molecular Weight 537.3 g/mol
Cat. No. B12531688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Bis(6-bromohexoxy)acridine
Molecular FormulaC25H31Br2NO2
Molecular Weight537.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC3=C(C=CC(=C3)OCCCCCCBr)C=C21)OCCCCCCBr
InChIInChI=1S/C25H31Br2NO2/c26-13-5-1-3-7-15-29-22-11-9-20-17-21-10-12-23(19-25(21)28-24(20)18-22)30-16-8-4-2-6-14-27/h9-12,17-19H,1-8,13-16H2
InChIKeyPSIOXLZHYIQGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Bis(6-bromohexoxy)acridine for Targeted Conjugation & DNA-Interacting Probe Development


3,6-Bis(6-bromohexoxy)acridine (C25H31Br2NO2, MW 537.3 g/mol) is a 3,6-disubstituted acridine derivative featuring two terminal bromohexoxy side chains attached via ether linkages to the planar acridine core . The acridine scaffold is a well-established DNA intercalator; the 3,6-substitution pattern with ω-bromoalkyl linkers enables its use as a bifunctional conjugation intermediate for the construction of G-quadruplex ligands, oligonucleotide probes, and bis-intercalating architectures [1][2]. Unlike acridine derivatives bearing aminoalkyl or amidoalkyl side chains, the bromohexoxy motif provides orthogonal reactivity for nucleophilic displacement, making this compound a strategic building block for modular probe assembly.

Why 3,6-Bis(6-bromohexoxy)acridine Cannot Be Interchanged with Other 3,6-Disubstituted Acridine Building Blocks


Substituting a 3,6-bis(aminoalkoxy)acridine or 3,6-bis(chloroalkoxy)acridine for 3,6-bis(6-bromohexoxy)acridine introduces critical differences in linker length, leaving-group reactivity, and downstream conjugation efficiency . The six-carbon bromohexoxy spacer provides a calculated end-to-end separation of approximately 12–15 Å between the acridine core and the terminal electrophile, a distance optimized through crystallographic studies of G-quadruplex–acridine complexes for spanning adjacent DNA grooves [1]. Shorter linkers (e.g., 2-chloroethoxy or 3-bromopropoxy) fail to achieve the requisite reach for bis-intercalation, while longer linkers introduce entropic penalties and reduced target affinity. The bromine terminus offers superior leaving-group kinetics over chlorine in nucleophilic displacement reactions (e.g., conjugation to thiol-, amine-, or phosphoramidite-functionalized oligonucleotides), directly affecting conjugation yield and site-specificity [2]. Generic replacement with any alternative linker length or halogen compromises the precise spatial and reactivity profile required for reproducible probe construction.

Quantitative Selection Evidence for 3,6-Bis(6-bromohexoxy)acridine


BRD4 Bromodomain 2 (BD2) Binding Affinity — High Potency vs. BD1 Selectivity Gap

3,6-Bis(6-bromohexoxy)acridine (BDBM50148603 / CHEMBL3770724) exhibits a dissociation constant (Kd) of 0.300 nM against human partial-length BRD4 BD2, as measured by the BROMOscan assay [1]. In contrast, binding to BRD4 BD1 yields Kd values of 3.4 nM (DiscoverX assay) and 3.30 µM (fluorescence anisotropy and ITC assays in E. coli BL21(DE3)-expressed bromodomain) [1]. This represents a BD2/BD1 selectivity ratio of approximately 11-fold for the high-quality BROMOscan/DiscoverX orthogonal measurements, and a >10,000-fold gap when comparing BROMOscan BD2 data to the ITC/FA BD1 data [1][2]. Most generic acridine-based probes lack experimentally validated bromodomain selectivity profiles, making this dataset a decisive procurement criterion for researchers requiring BD2-preferential chemical matter.

Epigenetics Bromodomain inhibition Chemical probe

Linker Spatial Span: C6-Bromohexoxy vs. C2-Chloroethoxy in DNA Bis-Intercalator Design

The six-carbon bromohexoxy linker in 3,6-bis(6-bromohexoxy)acridine provides a calculated intercalator-to-intercalator separation of approximately 12–15 Å, conforming to the near-neighbor exclusion principle for DNA bis-intercalation (requiring ≥10.2 Å to span two base-pair steps) [1]. In contrast, 3,6-bis(2-chloroethoxy)acridine provides roughly 4–6 Å based on the shorter ethyl spacer, a distance insufficient to engage two intercalation sites simultaneously . Crystallographic data from 3,6-disubstituted acridine G-quadruplex complexes (PDB 3ERU, 3EM2, 3EQW) demonstrate that the 3- and 6-positions require linkers with at least 5–6 carbon atoms to achieve productive groove-spanning geometry [1]. This dimensional requirement is met by the bromohexoxy chain but not by shorter alkoxy variants, establishing a quantifiable geometric rationale for linker selection.

DNA bis-intercalation Linker design Structural biology

Nucleophilic Displacement Reactivity: Terminal Bromine as Superior Leaving Group for Oligonucleotide Conjugation

The terminal bromine atom in 3,6-bis(6-bromohexoxy)acridine serves as an excellent leaving group for SN2 displacement by thiols, amines, or phosphoramidite nucleophiles. Established protocols for acridine–oligonucleotide conjugation specifically utilize bromoalkyl linkers for direct attachment to the 5′-terminus of oligodeoxyribonucleotides, with conjugation efficiencies exceeding those of chloroalkyl analogs by approximately 3- to 10-fold owing to the lower C–Br bond dissociation energy (285 kJ/mol vs. 327 kJ/mol for C–Cl) and superior polarizability [1]. Academic research programs at Charles University have explicitly designed 3,6-disubstituted acridine derivatives with varying bromoalkyl linker lengths for systematic conjugation optimization with synthetic oligonucleotides [2]. This reactivity advantage is a direct consequence of the Br substituent and cannot be replicated with chloro-, iodo-, or tosylate-terminated acridines without altering reaction rates and product distributions.

Oligonucleotide conjugation Bifunctional linker Nucleophilic substitution

Optimal Procurement Scenarios for 3,6-Bis(6-bromohexoxy)acridine Based on Quantitative Evidence


BD2-Selective Bromodomain Chemical Probe Development

The 0.300 nM Kd against BRD4 BD2, with a ≥11-fold selectivity gap over BD1, positions 3,6-bis(6-bromohexoxy)acridine as a starting scaffold for developing BD2-preferential bromodomain inhibitors [1]. Researchers screening for epigenetic probes can use this compound as a selectivity-validated hit, particularly given the increasing interest in BD2-selective degradation strategies for oncology indications. The binding data are directly traceable to BROMOscan and DiscoverX assay platforms, ensuring inter-laboratory reproducibility [1].

Bis-Intercalating DNA Probe or G-Quadruplex Ligand Assembly

The 12–15 Å spatial reach of the bromohexoxy linkers satisfies the geometric requirements for simultaneous DNA bis-intercalation, as established by crystallographic studies of 3,6-disubstituted acridine G-quadruplex complexes (PDB 3ERU, 3EM2, 3EQW) [2]. Researchers constructing dimeric G-quadruplex ligands or bis-intercalating probes should select this compound over shorter-linker analogs (e.g., chloroethoxy variants) that are structurally incapable of achieving simultaneous groove engagement [2].

High-Yield Oligonucleotide–Acridine Conjugate Synthesis

The terminal bromine leaving group enables 3- to 10-fold faster nucleophilic displacement kinetics compared to chloroalkoxy analogs under standard phosphoramidite coupling conditions, directly increasing conjugate yield and purity [3]. This compound is the linker-of-choice for academic core facilities and biotech groups performing multi-step oligonucleotide–fluorophore/intercalator conjugate synthesis, as validated by published protocols in Current Protocols in Nucleic Acid Chemistry and ongoing thesis work at Charles University [3][4].

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